Deoxynojirimycin (dNM) Tetrabenzyl Ether is an intermediate for the synthesis of glucosylceramide synthase inhibitors such as 1-dNM, a glucose analog that potently inhibits α-glucosidase I and II .
The molecular formula of Deoxynojirimycin Tetrabenzyl Ether is C34H37NO4 . It contains total 80 bond(s); 43 non-H bond(s), 24 multiple bond(s), 13 rotatable bond(s), 24 aromatic bond(s), 5 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 4 ether(s) (aliphatic) .
Deoxynojirimycin (dNM) Tetrabenzyl Ether is an intermediate for the synthesis of glucosylceramide synthase inhibitors such as 1-dNM, a glucose analog that potently inhibits α-glucosidase I and II .
The molecular weight of Deoxynojirimycin Tetrabenzyl Ether is 523.7 g/mol . It has a XLogP3-AA value of 5.2, indicating its lipophilicity . It has 1 hydrogen bond donor and 5 hydrogen bond acceptors . It also has 13 rotatable bonds .
Deoxynojirimycin tetrabenzyl ether is synthesized from deoxynojirimycin, which can be isolated from various plant sources, particularly species of the Morus genus (mulberries) and other plants in the family Moraceae. The compound falls under the classification of glycosidase inhibitors and is specifically noted for its potential applications in treating metabolic disorders such as diabetes and certain viral infections.
The synthesis of deoxynojirimycin tetrabenzyl ether typically involves the selective protection of hydroxyl groups on deoxynojirimycin using benzyl bromide in the presence of a base such as potassium carbonate. The following steps outline a general synthetic route:
Technical details such as reaction times, temperatures, and solvent systems are critical for optimizing yield and purity, typically monitored by thin-layer chromatography.
The molecular structure of deoxynojirimycin tetrabenzyl ether can be represented as follows:
The structure features a glucopyranoside backbone with four benzyl groups attached to the hydroxyl positions, enhancing its hydrophobic characteristics. This modification may influence its interaction with biological targets.
Deoxynojirimycin tetrabenzyl ether participates in various chemical reactions typical for glycosidase inhibitors:
The stability of the tetrabenzyl ether form under physiological conditions is crucial for its application as a therapeutic agent.
Deoxynojirimycin tetrabenzyl ether acts primarily as a competitive inhibitor of α-glucosidases in the endoplasmic reticulum. By mimicking the structure of glucose, it binds to the active site of these enzymes, preventing them from hydrolyzing oligosaccharides into monosaccharides. This inhibition leads to reduced glucose absorption in the intestines and subsequently lowers postprandial blood glucose levels.
Studies have demonstrated that derivatives like deoxynojirimycin tetrabenzyl ether exhibit enhanced inhibitory activity compared to their parent compound due to increased lipophilicity and altered binding dynamics with target enzymes.
These properties are essential for determining the compound's behavior in biological systems and its formulation into pharmaceutical preparations.
Deoxynojirimycin tetrabenzyl ether has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: